molecular formula C13H14N4O3 B2454835 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine CAS No. 497063-54-4

5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine

Cat. No. B2454835
CAS RN: 497063-54-4
M. Wt: 274.28
InChI Key: CSODVLQMUHMFOB-UHFFFAOYSA-N
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Description

Pyrimidinamines are a class of compounds that have been studied for their potential applications in various fields . They are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives often involves the use of bioisosterism, a concept in medicinal chemistry where a compound is modified by replacing a part of its structure with a different group that has similar physical or chemical properties . This approach has been used to design and synthesize a series of pyrimidinamine derivatives with excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of pyrimidinamines can vary greatly depending on the specific substituents attached to the pyrimidine ring. For example, some pyrimidinamines may have a trifluoromethyl group or a nitro group attached to the ring .


Chemical Reactions Analysis

Pyrimidinamines can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, some pyrimidinamines can act as inhibitors of certain biological processes, such as the expression and activities of certain inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinamines can vary greatly depending on their specific structure. For example, some pyrimidinamines may be more soluble in certain solvents than others, and they may have different melting points and boiling points .

Scientific Research Applications

Acaricides and Pest Control

HNPC-A188: , a derivative of this compound, exhibits excellent acaricidal activity. It effectively targets the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. With an LC50 value of 0.19 mg/L, HNPC-A188 compares favorably to the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) . Researchers continue to explore its potential as a safer alternative to existing acaricides.

Crop Protection

Given the rise in mite-related crop damage, compounds like HNPC-A188 could play a crucial role in protecting agricultural yields. By controlling mite populations, they help prevent crop diseases and improve overall productivity .

Lipophilic Pharmacokinetics

Fluoroalkyl sulfur groups, including trifluoroethyl thioether (CF3CH2S-), enhance the lipophilic properties of drug molecules. HNPC-A188’s trifluoroethyl thioether component contributes to its bioactivity and pharmacokinetic behavior .

Environmental Impact

Understanding the environmental fate and degradation pathways of HNPC-A188 is essential. Researchers can investigate its persistence, mobility, and potential ecological effects to ensure responsible use.

Mechanism of Action

The mechanism of action of pyrimidinamines can vary depending on their specific structure and the biological system in which they are acting. For example, some pyrimidinamines have been found to act as mitochondrial complex I electron transport inhibitors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyrimidinamines can vary depending on their specific structure and the conditions under which they are handled. It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

Given the potential applications of pyrimidinamines in various fields, future research could focus on designing and synthesizing new pyrimidinamine derivatives with improved properties and activities. This could involve the use of advanced synthetic techniques and the exploration of novel structure-activity relationships .

properties

IUPAC Name

5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSODVLQMUHMFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine

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